molecular formula C24H19ClO5Se B14374409 2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate CAS No. 90164-20-8

2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate

Cat. No.: B14374409
CAS No.: 90164-20-8
M. Wt: 501.8 g/mol
InChI Key: ZCAGMOQODTVCKE-UHFFFAOYSA-M
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Description

2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate is a complex organic compound that features a selenopyran core with methoxyphenyl and diphenyl substituents

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. It is used in organic synthesis as a building block for more complex molecules. Additionally, its unique structural properties make it a candidate for studies in medicinal chemistry, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate involves its interaction with various molecular targets and pathways. For example, the compound can undergo autoreduction in aqueous alkali, leading to the formation of intermediate species such as bis-(4-methoxyphenyl)nitroxyl and N-(4-methoxyphenyl)-1,4-benzoquinone imine . These intermediates can further participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate can be compared with other similar compounds, such as 4-hydroxy-2-(4-methoxyphenyl)-1-benzopyrylium perchlorate . While both compounds feature methoxyphenyl substituents, their core structures differ, leading to variations in their chemical properties and reactivity. The unique selenopyran core of this compound distinguishes it from other related compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

90164-20-8

Molecular Formula

C24H19ClO5Se

Molecular Weight

501.8 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,6-diphenylselenopyran-1-ium;perchlorate

InChI

InChI=1S/C24H19OSe.ClHO4/c1-25-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(26-24)19-10-6-3-7-11-19;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

ZCAGMOQODTVCKE-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=[Se+]2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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